molecular formula C8H7FN2 B8056937 5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine

5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B8056937
M. Wt: 150.15 g/mol
InChI Key: IRIMEJJZCMAMOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSubsequent cyclization steps, often involving the use of strong acids or bases, lead to the formation of the desired pyrrolo[2,3-c]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-1H-pyrrolo[2,3-b]pyridine
  • 3-methyl-1H-pyrrolo[2,3-c]pyridine
  • 5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine

Uniqueness

5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of both a fluorine atom and a methyl group, which impart distinct electronic and steric properties. These modifications can enhance its binding affinity and selectivity towards specific biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-3-10-7-4-11-8(9)2-6(5)7/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIMEJJZCMAMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=CN=C(C=C12)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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